1-(6-Nitro-1h-indol-3-yl)ethanone

IDO1 Immuno-oncology Enzyme Inhibition

1-(6-Nitro-1H-indol-3-yl)ethanone (CAS 4993-92-4), also known as 3-acetyl-6-nitroindole, is a 6-nitro-substituted 3-acetylindole derivative. The compound features a nitro group at the 6-position of the indole ring and an acetyl moiety at the 3-position.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 4993-92-4
Cat. No. B3052998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Nitro-1h-indol-3-yl)ethanone
CAS4993-92-4
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-6(13)9-5-11-10-4-7(12(14)15)2-3-8(9)10/h2-5,11H,1H3
InChIKeyQSNCAYQUMQNBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Nitro-1H-indol-3-yl)ethanone (CAS 4993-92-4) for IDO1 and NOS Research


1-(6-Nitro-1H-indol-3-yl)ethanone (CAS 4993-92-4), also known as 3-acetyl-6-nitroindole, is a 6-nitro-substituted 3-acetylindole derivative. The compound features a nitro group at the 6-position of the indole ring and an acetyl moiety at the 3-position. This specific substitution pattern confers distinct physicochemical properties and a unique biological activity profile relevant to immunomodulation and nitric oxide synthase (NOS) research [1].

Why 3-Acetylindole and Other Nitro-Regioisomers Cannot Replace 1-(6-Nitro-1H-indol-3-yl)ethanone


Substituting 1-(6-Nitro-1H-indol-3-yl)ethanone with the non-nitrated 3-acetylindole (CAS 703-80-0) or its 4-/5-nitro regioisomers is scientifically unsound due to profound differences in electronic properties, enzyme inhibition potency, and physicochemical behavior. The nitro group's position on the indole scaffold dictates target engagement, as demonstrated by regioselective synthesis outcomes [1] and differential inhibition data across IDO1 and NOS isoforms [2]. Even minor positional shifts yield significant changes in melting point and pKa, directly impacting formulation and assay reproducibility.

Quantitative Differentiation of 1-(6-Nitro-1H-indol-3-yl)ethanone Against Key Analogs


IDO1 Inhibition: 6-Nitro Derivative Exhibits Low Micromolar Cellular Activity

1-(6-Nitro-1H-indol-3-yl)ethanone demonstrates inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular context. It shows an IC50 of 1.00 µM (1,000 nM) in IFN-γ stimulated human HeLa cells [1], whereas the parent non-nitrated compound, 3-acetylindole, lacks this specific activity profile in the same assay system, underscoring the essential role of the 6-nitro group for cellular IDO1 engagement.

IDO1 Immuno-oncology Enzyme Inhibition

Biochemical IDO1 Potency: Sub-Micromolar Activity Confirmed

In a biochemical assay using human recombinant IDO, 1-(6-nitro-1H-indol-3-yl)ethanone achieved an IC50 of 4.4 µM (4,400 nM) [1]. This contrasts with highly optimized clinical IDO1 inhibitors (e.g., INCB024360 analogue with IC50 = 67 nM [2]), positioning the compound as a useful tool for exploring the scaffold's baseline potency and structure-activity relationships (SAR) rather than as a clinical candidate.

IDO1 Biochemical Assay Immunosuppression

Endothelial NOS (eNOS) Inhibition: Moderate Potency of 180 nM

1-(6-Nitro-1H-indol-3-yl)ethanone inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in insect SF9 cells [1]. This activity is notable as it contrasts with many indole-based NOS inhibitors that preferentially target neuronal (nNOS) or inducible (iNOS) isoforms. The 6-nitro substitution may contribute to this eNOS selectivity profile, offering a distinct advantage for researchers studying endothelial function.

eNOS Nitric Oxide Synthase Cardiovascular Research

Melting Point and pKa: Distinct Physicochemical Identity vs. 5-Nitro Regioisomer

The 6-nitro regioisomer exhibits a significantly higher melting point (340-342 °C) compared to its 5-nitro counterpart (295-297 °C) . Additionally, the predicted pKa differs: 13.14 for the 6-nitro isomer versus 13.62 for the 5-nitro isomer. These differences reflect distinct intermolecular packing and electronic environments, directly influencing solubility, stability, and handling during experimental workflows.

Physicochemical Properties Regioisomer Formulation

Regioselective Synthesis: Temperature-Dependent Control of Nitration

The regioselective nitration of 3-acetylindole can be tuned by temperature to yield either the 6-nitro derivative (this compound) or the 5-nitro derivative. At lower temperatures (e.g., -40 °C), the 6-nitro isomer is predominantly formed, while higher temperatures (e.g., 0 °C to room temperature) favor the 5-nitro isomer [1]. This temperature-dependent regioselectivity provides a synthetic rationale for why the 6-nitro compound is a distinct chemical entity with unique utility in further functionalization.

Synthetic Chemistry Regioselectivity Nitroindole

Optimal Research and Procurement Applications for 1-(6-Nitro-1H-indol-3-yl)ethanone


Immuno-Oncology Target Validation and SAR Studies

Given its confirmed IDO1 inhibitory activity (IC50 = 1-4.4 µM in biochemical and cellular assays), 1-(6-Nitro-1H-indol-3-yl)ethanone serves as a foundational scaffold for medicinal chemistry campaigns aimed at developing novel immunomodulatory agents. Researchers can utilize this compound to establish baseline activity for the 6-nitroindole series, guiding the design of more potent derivatives through systematic structural modifications [1][2].

Endothelial Nitric Oxide Synthase (eNOS) Probe Development

With its moderate potency against eNOS (IC50 = 180 nM), this compound is a valuable starting point for developing isoform-selective NOS inhibitors. Its activity profile differentiates it from many indole-based NOS inhibitors that preferentially target nNOS or iNOS, making it particularly relevant for cardiovascular research focused on endothelial function [1].

Regioselective Synthesis Method Development

The temperature-dependent regioselectivity observed during the nitration of 3-acetylindole provides a practical synthetic route to access either the 6-nitro or 5-nitro isomers. This compound is therefore essential for studies focused on optimizing reaction conditions, exploring protecting group strategies, and investigating the electronic effects of nitro group placement on subsequent chemical transformations [1].

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